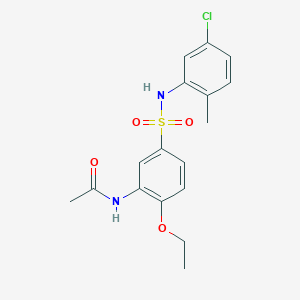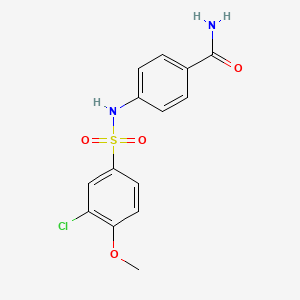
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CP-690,550 belongs to a class of drugs known as Janus kinase inhibitors, which are designed to target the Janus kinase family of enzymes that play a critical role in the immune system.
Mecanismo De Acción
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide works by selectively inhibiting the Janus kinase family of enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By blocking these enzymes, N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide is able to reduce the activity of immune cells, thereby reducing inflammation and preventing damage to healthy tissues.
Biochemical and Physiological Effects:
In addition to its immunosuppressive effects, N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been shown to have a number of other biochemical and physiological effects. These include the inhibition of cytokine production, the modulation of T-cell function, and the suppression of B-cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide for lab experiments is its specificity for the Janus kinase family of enzymes, which allows for targeted inhibition of immune cell activity. However, N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide also has some limitations, including its potential for off-target effects and its relatively short half-life.
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide and other Janus kinase inhibitors. These include the development of more selective inhibitors, the identification of new therapeutic applications, and the investigation of potential combination therapies with other immunomodulatory drugs. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide in the treatment of autoimmune and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide involves a multistep process that begins with the reaction of 4-chloro-3-nitrobenzenesulfonamide with cyclopentylmagnesium bromide. The resulting product is then reacted with ethyl bromoacetate to form the ethyl ester. This is followed by a reduction step using lithium aluminum hydride to produce the corresponding alcohol, which is then reacted with 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid to form the final product.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have shown promising results in the treatment of these conditions, with N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide demonstrating significant improvements in disease activity and symptom relief.
Propiedades
IUPAC Name |
N-cyclopentyl-4-ethoxy-3-(3-ethyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-3-16-18-17(24-19-16)14-11-13(9-10-15(14)23-4-2)25(21,22)20-12-7-5-6-8-12/h9-12,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPXTLTVEJFSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3CCCC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


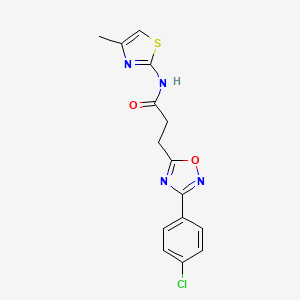
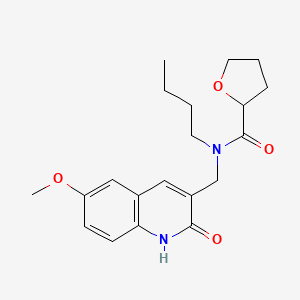


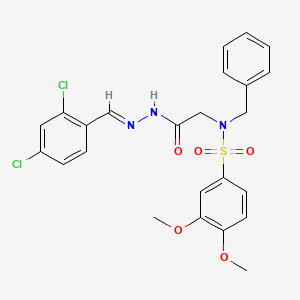

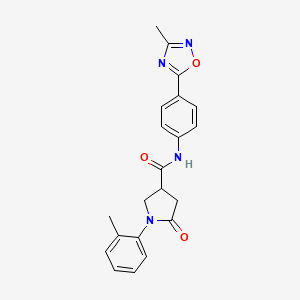

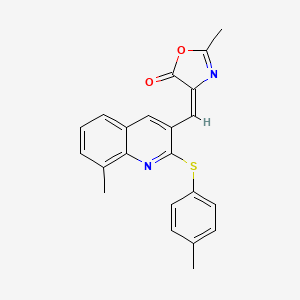
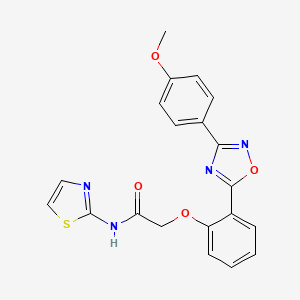
![(Z)-2-methyl-N'-(pyridin-4-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7692311.png)
